molecular formula C22H23N3O3 B2609603 5-(Azepan-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941912-40-9

5-(Azepan-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2609603
CAS RN: 941912-40-9
M. Wt: 377.444
InChI Key: SBTHKPMEBDOLIP-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, commonly known as AZD-5069, is a potent and selective antagonist of the chemokine receptor CCR3. It has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and eosinophilic esophagitis.

Scientific Research Applications

Oxadiazole and Furadiazole Compounds

The compound is related to oxadiazole and furadiazole rings, which are important in heterocyclic chemistry. Oxadiazoles, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit a wide range of chemical and biological properties. These compounds are significant in the development of new drugs, showing various biological activities such as antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. Examples include nitrofuran derivatives like Furamizole, Raltegravir (an antiviral drug), and Nesapidil (used in anti-arrhythmic therapy) (Siwach & Verma, 2020).

Furan Derivatives

The compound's relation to furan derivatives highlights its potential applications in synthetic organic chemistry. For instance, cycloadducts of methyl hydroxyalkynoates and DBU, which include furan rings, can be converted into structures with furan-2(5H)-one and caprolactam rings. These transformations are crucial for developing new synthetic pathways and molecules (Trofimov et al., 2017).

Energetic Materials

Compounds based on oxadiazoles and furazans, similar in structure to the compound , have been explored as insensitive energetic materials. These compounds, synthesized at high temperatures, exhibit moderate thermal stabilities and are insensitive to impact and friction, indicating potential use in safer energetic materials (Yu et al., 2017).

ACE Inhibitors

Derivatives of oxadiazoles and furans have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. These novel compounds have been found to exhibit minimal toxicity and comparable activity to clinical drugs like Lisinopril. This suggests the potential of similar compounds in therapeutic applications, especially in cardiovascular diseases (Vulupala et al., 2018).

Azo Dyes and Antimicrobial Activity

2-Aminothiazole incorporated azo dyes, related to oxadiazole structures, have shown potential antimicrobial activity against various microorganisms, including Mycobacterium tuberculosis. The synthesized azo dyes also demonstrate promising antimycobacterial activity, hinting at the application of similar compounds in developing antimicrobial agents (Ravi et al., 2020).

properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-8-4-5-9-19(16)26-15-17-10-11-20(27-17)21-24-18(14-23)22(28-21)25-12-6-2-3-7-13-25/h4-5,8-11H,2-3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTHKPMEBDOLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

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